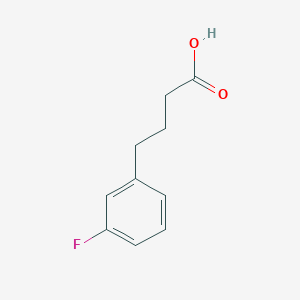












|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)=O.O.NN.[OH-].[K+].Cl>C(O)CO.O.CCOCC>[F:14][C:10]1[CH:9]=[C:8]([CH2:6][CH2:5][CH2:4][C:3]([OH:15])=[O:2])[CH:13]=[CH:12][CH:11]=1 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
28.27 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCC(=O)C1=CC(=CC=C1)F)=O
|
|
Name
|
|
|
Quantity
|
26.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
22.64 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under argon
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was removed
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted twice with 250 mL of 500 mL of Et2O/EtOAc (3:1)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water, saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a brownish oil, which
|
|
Type
|
WASH
|
|
Details
|
was eluted through silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1)CCCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 101.21 mmol | |
| AMOUNT: MASS | 18.44 g | |
| YIELD: PERCENTYIELD | 75.26% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |